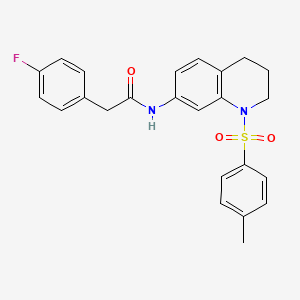

2-(4-fluorophenyl)-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide

Description

Properties

IUPAC Name |

2-(4-fluorophenyl)-N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23FN2O3S/c1-17-4-12-22(13-5-17)31(29,30)27-14-2-3-19-8-11-21(16-23(19)27)26-24(28)15-18-6-9-20(25)10-7-18/h4-13,16H,2-3,14-15H2,1H3,(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVTCPAMTRRENOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=C(C=C3)NC(=O)CC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide typically involves multiple steps:

Formation of the Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized through a Povarov reaction, which involves the cycloaddition of an aniline derivative, an aldehyde, and an alkene.

Introduction of the Tosyl Group: The tetrahydroquinoline intermediate is then tosylated using tosyl chloride in the presence of a base such as pyridine.

Attachment of the Fluorophenyl Group: The 4-fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.

Formation of the Acetamide Group: Finally, the acetamide group is formed by reacting the intermediate with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroquinoline moiety, leading to the formation of quinoline derivatives.

Reduction: Reduction reactions can target the acetamide group, converting it to an amine.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

Oxidation: Quinoline derivatives.

Reduction: Amine derivatives.

Substitution: Halogenated or nitrated fluorophenyl derivatives.

Scientific Research Applications

Pharmacological Studies

Research indicates that derivatives of tetrahydroquinoline exhibit significant biological activities, including anti-inflammatory and anti-cancer properties. The specific compound has been investigated for its potential as an anti-cancer agent due to the structural motifs that may interact with biological targets involved in tumor growth and metastasis.

Synthetic Chemistry

The compound serves as an intermediate in the synthesis of more complex organic molecules. Its tosyl group allows for further functionalization through nucleophilic substitution reactions. This property is particularly valuable in the development of new pharmaceuticals where structural modifications are necessary to enhance efficacy or reduce toxicity.

Case Study 1: Anti-Cancer Activity

A study published in a peer-reviewed journal demonstrated that tetrahydroquinoline derivatives exhibit cytotoxic effects against several cancer cell lines. The compound was tested alongside other derivatives, showing promising results in inhibiting cell proliferation and inducing apoptosis. The mechanism was attributed to the compound's ability to interfere with cell signaling pathways critical for cancer cell survival .

Case Study 2: Synthesis of Functionalized Compounds

In another research effort, the compound was utilized as a starting material for synthesizing functionalized tetrahydroquinolines. The reaction conditions were optimized to achieve high yields of the desired products, which were subsequently evaluated for their biological activities. This approach highlights the versatility of 2-(4-fluorophenyl)-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide in synthetic applications .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide depends on its application:

Pharmacological Effects: The compound may interact with specific receptors or enzymes in the body, modulating their activity and leading to therapeutic effects.

Material Properties: In material science, the compound’s electronic structure can influence its conductivity, fluorescence, or other properties.

Comparison with Similar Compounds

A. Core Scaffold Variations

- Tetrahydroquinoline vs. Benzothiazole: The target compound’s tetrahydroquinoline core (a partially saturated heterocycle) contrasts with benzothiazole-based analogs (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2,2-diphenylacetamide). Benzothiazoles are often associated with herbicidal activity, as seen in flufenacet , whereas tetrahydroquinolines are explored for CNS-targeting pharmaceuticals due to their ability to cross the blood-brain barrier .

- Tetrahydroquinoline vs.

B. Substituent Effects

- Tosyl vs. Methanesulfonyl : The 1-tosyl group in the target compound provides greater electron-withdrawing capacity and steric hindrance compared to the methanesulfonyl group in BF22503 (), which may influence metabolic stability and solubility .

- Fluorophenyl vs.

Research Findings and Data

Physicochemical Properties (Comparative Analysis)

Biological Activity

The compound 2-(4-fluorophenyl)-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide is a derivative of tetrahydroquinoline, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be described by its chemical formula . Its structure features a 4-fluorophenyl group and a tosyl moiety attached to a tetrahydroquinoline backbone. The presence of these functional groups is significant as they can influence the compound's interaction with biological targets.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various pharmacological activities:

- Cholinesterase Inhibition : Studies have shown that derivatives of tetrahydroquinoline can act as inhibitors of cholinesterases, enzymes critical in neurotransmission. For instance, certain derivatives have demonstrated significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important in the treatment of Alzheimer's disease .

- Antitumor Activity : Compounds with similar structures have been investigated for their potential antitumor properties. Some tetrahydroquinoline derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest .

- Anti-inflammatory Effects : Tetrahydroquinoline derivatives are also noted for their anti-inflammatory properties. Research indicates that these compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases .

Case Study 1: Cholinesterase Inhibition

In a study investigating the biological activity of new tetrahydroquinoline derivatives, it was found that specific compounds exhibited IC50 values comparable to tacrine, a known AChE inhibitor. Among these derivatives, the most active were identified as having high selectivity towards AChE inhibition .

Case Study 2: Antitumor Activity

Another study focused on the synthesis and evaluation of tetrahydroquinoline-based compounds for their antitumor effects. The findings suggested that certain derivatives could inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The structural modifications significantly impacted their efficacy and selectivity towards cancer cells .

Data Table: Biological Activities of Related Compounds

Q & A

Q. What are the established synthetic methodologies for 2-(4-fluorophenyl)-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide?

The synthesis typically involves multi-step reactions, starting with the functionalization of the tetrahydroquinoline core. Key steps include:

- Amide Coupling : Reacting 1-tosyl-1,2,3,4-tetrahydroquinolin-7-amine with 2-(4-fluorophenyl)acetic acid derivatives using coupling agents like EDCI or HOBt in anhydrous solvents (e.g., DMF or THF) under nitrogen .

- Purification : Crude products are purified via recrystallization (e.g., ethanol-dioxane mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient) to achieve >95% purity .

- Yield Optimization : Reflux conditions (e.g., 30–60 minutes) and stoichiometric ratios (1:1.2 molar ratio of amine to acylating agent) are critical for maximizing yields (reported up to 85%) .

Q. How is the molecular structure of this compound validated experimentally?

Structural confirmation relies on:

- Single-Crystal X-ray Diffraction (SC-XRD) : Resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding networks in the crystal lattice) .

- Spectroscopic Techniques :

- NMR : - and -NMR identify proton environments (e.g., aromatic protons at δ 7.1–7.3 ppm) and carbonyl signals (δ ~170 ppm) .

- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z 467.18) .

Q. What in vitro assays are used to assess its biological activity?

- Enzymatic Assays : pLDH (plasmodium lactate dehydrogenase) assays evaluate antiparasitic activity, with IC values calculated using dose-response curves .

- Cellular Viability Tests : MTT or resazurin-based assays in cancer cell lines (e.g., HeLa or MCF-7) measure cytotoxicity .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent changes) influence bioactivity?

- Structure-Activity Relationship (SAR) Studies :

- Fluorophenyl Group : Replacing the 4-fluorophenyl with bulkier groups (e.g., 4-bromophenyl) reduces solubility but enhances target binding affinity in some kinase assays .

- Tosyl Group : Substituting tosyl with acetyl or benzoyl groups alters metabolic stability, as shown in microsomal degradation studies .

- Tetrahydroquinoline Core : Saturation of the quinoline ring improves bioavailability but may reduce potency against certain targets .

Q. What computational methods are employed to predict target interactions?

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., kinase domains), highlighting key residues (e.g., Lys123 and Asp184 in ATP-binding pockets) .

- Molecular Dynamics (MD) Simulations : GROMACS simulations (100 ns trajectories) assess binding stability and conformational changes in aqueous environments .

Q. How can conflicting bioactivity data across studies be resolved?

- Control Experiments : Replicate assays with standardized protocols (e.g., fixed incubation times, cell passage numbers) to eliminate variability .

- Orthogonal Assays : Validate results using complementary techniques (e.g., SPR for binding affinity vs. enzymatic activity) .

- Meta-Analysis : Cross-reference data with structural analogs (e.g., 2-(4-chlorophenyl) derivatives) to identify trends in potency and selectivity .

Q. What strategies improve compound stability under physiological conditions?

- pH Stability Studies : Incubate the compound in buffers (pH 2–9) and monitor degradation via HPLC. Tosyl groups exhibit stability at pH 7.4 but hydrolyze under acidic conditions .

- Light Sensitivity : Store solutions in amber vials under inert gas (e.g., argon) to prevent photodegradation of the tetrahydroquinoline moiety .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility values?

- Standardized Protocols : Use consistent solvents (e.g., DMSO for stock solutions) and temperature controls (25°C) during measurements .

- Advanced Techniques : Employ dynamic light scattering (DLS) to detect aggregation, which may artificially lower apparent solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.